2,2,2-Tribromoethyl 5-oxo-L-prolinate
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Overview
Description
2,2,2-Tribromoethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C7H8Br3NO3 and a molecular weight of 393.86 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of three bromine atoms attached to the ethyl group.
Preparation Methods
The synthesis of 2,2,2-Tribromoethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Chemical Reactions Analysis
2,2,2-Tribromoethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dibromoethyl or 2-bromoethyl derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-oxo-L-proline and 2,2,2-tribromoethanol.
Scientific Research Applications
2,2,2-Tribromoethyl 5-oxo-L-prolinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of prodrugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Tribromoethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The 5-oxo-L-proline moiety can interact with amino acid residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
2,2,2-Tribromoethyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
2,2,2-Trichloroethyl 5-oxo-L-prolinate: Similar in structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroethyl 5-oxo-L-prolinate: Contains fluorine atoms, leading to different chemical properties and reactivity.
Methyl 5-oxo-L-prolinate: A simpler ester derivative with a methyl group instead of a halogenated ethyl group.
Properties
CAS No. |
54778-37-9 |
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Molecular Formula |
C7H8Br3NO3 |
Molecular Weight |
393.86 g/mol |
IUPAC Name |
2,2,2-tribromoethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H8Br3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |
InChI Key |
NSUUOPICYTUVAM-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC(Br)(Br)Br |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(Br)(Br)Br |
Origin of Product |
United States |
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